4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate

Overview

Description

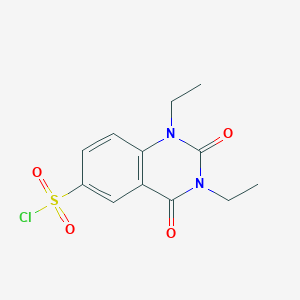

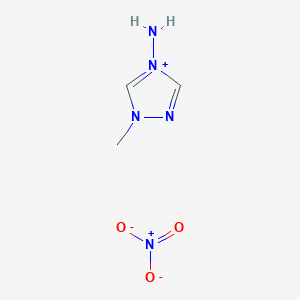

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is a triazole with a nitrogen atom in the 1 position . The molecule has an ionic liquid environment and can be thermolyzed to produce the amino group at the 4 position . It is a chemical compound with the molecular formula C4H7N5O3 .

Synthesis Analysis

The synthesis of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate involves the dissolution of 1-methyl-4-amino-1, 2, 4-triazolium iodide in methanol, followed by the addition of silver nitrate dissolved in methanol and acetonitrile . The reaction mixture is then stirred and filtered .Molecular Structure Analysis

The molecular formula of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is C3H7N5O3 . Its average mass is 161.119 Da and its monoisotopic mass is 161.054886 Da .Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is 161.12 . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 161.05488910 and its monoisotopic mass is 161.05488910 . The topological polar surface area is 111 and it has 11 heavy atoms .Scientific Research Applications

-

Pharmaceutical Chemistry

- 1,2,4-triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

- Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

-

Organic Chemistry

-

Materials Science

-

Anticancer Agents

- A study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .

- These compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

- The safety of these compounds was also evaluated on MRC-5 as a normal cell line and most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

-

Synthesis of Novel Derivatives

- A novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .

- A new series of 6-methyl-6-aryl-5,6-dihydro [1,2,4]triazolo [4,3-b][1,2,4,5]tetrazine-3-thiol and 9-amino-5-methyl-3,5-diphenyl-8-sulfanyl-2,4,5,9-tetrahydro-3H-[1,2,4]triazolo[5,1-c][1,2,4]triazepin-3-ol has been successfully synthesized by the reaction of triazoles 1 with acetophenone derivatives .

-

Cyclooxygenase-2 Inhibitors

-

Aromatase Inhibitors

-

Antifungal Agents

-

Coordination Chemistry

-

Plant Growth Regulator

-

Synthesis of Novel Derivatives

- A novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .

- A new series of 6-methyl-6-aryl-5,6-dihydro [1,2,4]triazolo [4,3-b][1,2,4,5]tetrazine-3-thiol and 9-amino-5-methyl-3,5-diphenyl-8-sulfanyl-2,4,5,9-tetrahydro-3H-[1,2,4]triazolo[5,1-c][1,2,4]triazepin-3-ol has been successfully synthesized by the reaction of triazoles 1 with acetophenone derivatives .

properties

IUPAC Name |

1-methyl-1,2,4-triazol-4-ium-4-amine;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N4.NO3/c1-6-3-7(4)2-5-6;2-1(3)4/h2-3H,4H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVRCMNTQOWYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C=N1)N.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)

![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)